molecular formula C31H50O3 B12757619 Testosterone laurate CAS No. 59232-78-9

Testosterone laurate

Cat. No.: B12757619
CAS No.: 59232-78-9
M. Wt: 470.7 g/mol
InChI Key: KTROUBQZLCALOQ-DQUDHZTESA-N
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Description

Testosterone laurate (C₁₂H₂₄O₂) is a long-chain fatty acid ester of testosterone, synthesized through esterification to modulate its pharmacokinetic profile. The laurate ester extends the release of active testosterone by slowing hydrolysis via esterases, making it suitable for sustained-release formulations. It is structurally characterized by a dodecanoic acid chain, which significantly impacts its solubility, metabolism, and detection in biological matrices .

Properties

CAS No.

59232-78-9

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate

InChI

InChI=1S/C31H50O3/c1-4-5-6-7-8-9-10-11-12-13-29(33)34-28-17-16-26-25-15-14-23-22-24(32)18-20-30(23,2)27(25)19-21-31(26,28)3/h22,25-28H,4-21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

KTROUBQZLCALOQ-DQUDHZTESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone laurate can be synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Testosterone laurate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Substitution reactions can occur at the ester group, where the laurate moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Testosterone laurate is used as a reference compound in analytical chemistry for the development and validation of chromatographic and mass spectrometric methods. It serves as a standard for the quantification of testosterone esters in biological samples .

Biology: In biological research, this compound is used to study the effects of androgens on various physiological processes. It is employed in animal models to investigate the role of testosterone in muscle growth, bone density, and reproductive function .

Medicine: Clinically, this compound is used in hormone replacement therapy for individuals with testosterone deficiency. It helps in maintaining normal testosterone levels, thereby alleviating symptoms associated with hypogonadism .

Industry: In the pharmaceutical industry, this compound is used in the formulation of long-acting injectable testosterone products. Its prolonged duration of action makes it suitable for use in depot injections, providing sustained release of testosterone over time .

Mechanism of Action

Testosterone laurate exerts its effects by binding to androgen receptors in target tissues. Once bound, the testosterone-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the activation of genes involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and other androgenic effects .

Comparison with Similar Compounds

Comparison with Similar Testosterone Esters

Structural and Pharmacokinetic Differences

Testosterone esters vary primarily in their fatty acid chain length, which dictates their release duration and metabolic clearance:

Ester Name Chain Length Half-Life (Approx.) Key Pharmacokinetic Features
Testosterone Laurate C12 2–3 weeks Longest commercial ester; slowest release due to C12 chain .
Testosterone Undecanoate C11 20–34 days Used in long-acting injectables (e.g., Nebido®) .
Testosterone Enanthate C7 7–10 days Intermediate duration; widely used in TRT .
Testosterone Cypionate C8 8–12 days Similar to enanthate; common in U.S. formulations .
Testosterone Propionate C3 1–2 days Short-acting; requires frequent administration .

The laurate ester’s extended half-life is attributed to its hydrophobic chain, which delays enzymatic cleavage and systemic absorption. However, its oral bioavailability remains low compared to injectable forms, as seen in Andriol® (oral undecanoate), which performs poorly despite esterification .

Metabolic and Detection Profiles

  • Metabolism: Longer esters like laurate produce fatty acid byproducts (e.g., laurate) during hydrolysis. Studies show that laurate metabolites decrease post-administration cessation, reflecting prolonged clearance .
  • Detection: In camel hair samples, laurate was detected at 4.8–32.1 pg/mg, with higher variability than valerate (10.5–14.9 pg/mg) and hexahydrobenzoate (12.5–151.6 pg/mg). This suggests laurate’s persistence in keratinous matrices, making it valuable for doping tests via LC-MS/MS .

Formulation and Clinical Use

  • Solubility: this compound’s low aqueous solubility necessitates oil-based injectables.

Biological Activity

Testosterone laurate is an esterified form of testosterone, a potent androgen hormone that plays a critical role in various biological processes, including the development of male reproductive tissues, secondary sexual characteristics, and the regulation of metabolism. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties compared to other testosterone esters. The esterification process alters the solubility and absorption characteristics of testosterone, leading to prolonged release and sustained blood levels.

Key Pharmacokinetic Data:

ParameterValue
Half-lifeApproximately 5-7 days
Peak plasma concentration24-48 hours post-injection
Duration of actionUp to 2-3 weeks

These properties make this compound particularly useful in therapeutic settings where long-term androgen replacement therapy is required.

This compound exerts its biological effects primarily through binding to androgen receptors (AR) located in various tissues. Upon binding, it activates AR-mediated signaling pathways that influence gene expression related to anabolic processes and sexual differentiation.

  • Androgen Receptor Activation : this compound binds to ARs in target tissues, leading to dimerization and translocation to the nucleus where it regulates gene transcription.
  • Anabolic Effects : It promotes muscle protein synthesis, enhances erythropoiesis, and influences bone density.
  • Metabolic Regulation : this compound modulates lipid metabolism and insulin sensitivity, contributing to overall metabolic health.

Clinical Applications and Case Studies

This compound has been studied in various clinical contexts, particularly concerning androgen deficiency and anabolic steroid use.

Case Study Overview:

  • Androgen Deficiency Treatment : In a clinical trial involving hypogonadal men, administration of this compound resulted in significant improvements in serum testosterone levels and associated symptoms (e.g., fatigue, libido). Patients reported enhanced quality of life metrics post-treatment.
  • Athletic Performance : A study evaluating the effects of this compound on athletic performance demonstrated increased muscle mass and strength among participants engaged in resistance training. However, ethical considerations regarding its use as a performance-enhancing drug remain contentious.

Research Findings

Recent studies have highlighted the biological activity of this compound through various methodologies:

  • Proteomic Analysis : A study identified novel protein markers associated with testosterone activity in human subjects. Proteins such as 4-hydroxyphenylpyruvate dioxygenase (4HPPD) showed significant changes correlating with testosterone levels after administration of testosterone esters including laurate .
  • Biosynthesis Pathways : Research indicates that testosterone biosynthesis is tightly regulated by luteinizing hormone (LH) and involves multiple enzymatic steps from cholesterol to testosterone. This compound's role in enhancing these pathways has been documented .

Q & A

Q. How can long-term stability studies for this compound formulations be optimized?

  • Methodological Answer : Design ICH-compliant studies (e.g., Q1A) with real-time (25°C/60% RH) and accelerated (40°C/75% RH) conditions. Monitor ester bond integrity via FT-IR and oxidative degradation using peroxide assays. Publish raw stability data in supplementary materials for reproducibility .

Critical Considerations

  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including raw data in supplementary files .
  • Ethical Compliance : Address animal welfare and hormonal manipulation ethics in study protocols .
  • Statistical Rigor : Pre-register analysis plans (e.g., Open Science Framework) to avoid post hoc bias .

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